molecular formula C13H21NO3 B13014528 tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate

tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B13014528
M. Wt: 239.31 g/mol
InChI Key: ARYKVDHUHXGYQP-UHFFFAOYSA-N
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Description

tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate is a synthetic organic compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves several steps. One common method includes the reaction of 1,2-dichloroketene with an azetidine olefin, followed by a series of transformations to introduce the tert-butyl ester group . The reaction conditions typically involve the use of zinc powder in dioxane, with careful temperature control to manage the exothermic nature of the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate is utilized in a variety of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5,5-dimethyl-7-oxo-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H21NO3

Molecular Weight

239.31 g/mol

IUPAC Name

tert-butyl 7,7-dimethyl-5-oxo-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C13H21NO3/c1-11(2,3)17-10(16)14-7-13(8-14)9(15)6-12(13,4)5/h6-8H2,1-5H3

InChI Key

ARYKVDHUHXGYQP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C12CN(C2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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